Acide cyclobutylboronique

Vue d'ensemble

Description

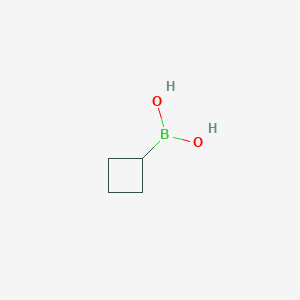

Cyclobutylboronic acid is a chemical compound with the formula C4H9BO2 . It is used as a reagent in various chemical reactions . It is an off-white powder .

Synthesis Analysis

Cyclobutylboronic acid is used as a reagent in palladium-catalyzed arylation and alkylation of diphenylisoxazole with boronic acids via C-H activated isoxazole palladacycle intermediate .Molecular Structure Analysis

The molecular formula of Cyclobutylboronic acid is C4H9BO2 . It has a molecular weight of 99.92 g/mol .Chemical Reactions Analysis

Cyclobutylboronic acid is used in the preparation of cyclobutyl arenes and heteroarenes via palladium catalyzed Suzuki-Miyaura cross-coupling reaction of potassium cyclobutyltrifluoroborate intermediate with aryl and heteroaryl chlorides .Physical And Chemical Properties Analysis

Cyclobutylboronic acid is an off-white solid with a melting point of 118-123 °C (lit.) . It has a molecular weight of 99.92 and its storage temperature is 2-8°C .Applications De Recherche Scientifique

Synthèse organique : Arylation et alkylation

L'acide cyclobutylboronique est couramment utilisé comme réactif en synthèse organique, en particulier dans les réactions d'arylation et d'alkylation catalysées au palladium. Ces réactions sont essentielles pour la construction de molécules organiques complexes avec une grande précision. Le composé agit comme une source de groupes cyclobutyles, qui peuvent être introduits dans des cycles aromatiques ou des liaisons carbone-hétéroatome par activation C-H .

Découverte de médicaments : Couplage croisé de Suzuki-Miyaura

Dans le domaine de la découverte de médicaments, l'this compound joue un rôle important dans la réaction de couplage croisé de Suzuki-Miyaura. Cette réaction est un outil puissant pour former des liaisons carbone-carbone, permettant la synthèse d'une large gamme de produits pharmaceutiques. Le groupe cyclobutyle peut être attaché à des chlorures d'aryle ou d'hétéroaryle, conduisant à la création de nouveaux composés contenant du cyclobutyle .

Science des matériaux : Recherche sur les polymères

Les chercheurs en science des matériaux utilisent l'this compound pour développer de nouveaux polymères. En incorporant la partie cyclobutyle dans les chaînes de polymère, les scientifiques peuvent modifier les propriétés physiques des matériaux, telles que leur stabilité thermique et leur résistance mécanique. Cela a des implications pour la création de matériaux avancés pour diverses applications industrielles .

Catalyse : Réactions catalysées au palladium

L'this compound est un élément clé des réactions catalysées au palladium, servant de source de bore pour le cycle catalytique. Son rôle dans la facilitation du transfert de groupes cyclobutyles contribue à la synthèse de molécules organiques complexes, souvent utilisées comme catalyseurs elles-mêmes dans d'autres transformations chimiques .

Chimie agricole : Développement de pesticides

En chimie agricole, l'this compound est étudié pour le développement de nouveaux pesticides. L'introduction du groupe cyclobutyle dans les molécules de pesticides actifs peut améliorer leur efficacité et leur sélectivité, conduisant potentiellement à des solutions de lutte antiparasitaire plus sûres et plus efficaces .

Chimie analytique : Chromatographie et spectroscopie

Enfin, l'this compound trouve une application en chimie analytique, en particulier dans les techniques de chromatographie et de spectroscopie. Il peut servir de composé standard ou de référence lors de l'analyse de mélanges complexes, aidant à identifier et à quantifier la présence de composés organiques similaires .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Cyclobutylboronic acid primarily targets the enzyme phosphofructokinase-1 (PFK-1) . PFK-1 is a key enzyme in the glycolytic pathway, which regulates the production of glucose from fructose. By inhibiting PFK-1, cyclobutylboronic acid can influence glucose metabolism .

Mode of Action

Cyclobutylboronic acid acts as an inhibitor of PFK-1 . This inhibition reduces the production of glucose from fructose, leading to insulin resistance . Additionally, it also inhibits inflammatory diseases by inhibiting the activity of proinflammatory cytokines and chemokines .

Biochemical Pathways

The primary biochemical pathway affected by cyclobutylboronic acid is the glycolytic pathway . By inhibiting PFK-1, it disrupts the conversion of fructose to glucose, thereby affecting the energy production in cells .

Pharmacokinetics

It’s known that the compound is solid in form and stable to air and aerobic moisture . These properties suggest that it may have good bioavailability.

Result of Action

The inhibition of PFK-1 by cyclobutylboronic acid leads to a reduction in glucose production from fructose . This can result in insulin resistance, a key feature of metabolic disorders like diabetes . Additionally, it can inhibit the activity of proinflammatory cytokines and chemokines, potentially reducing inflammation .

Action Environment

Cyclobutylboronic acid is stable to air and aerobic moisture , suggesting that it can maintain its efficacy in a variety of environmental conditions. It’s important to note that cyclobutylboronic acid decomposes in air , which could potentially affect its stability and efficacy. More research is needed to fully understand how environmental factors influence the action of cyclobutylboronic acid.

Analyse Biochimique

Biochemical Properties

Cyclobutylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in palladium-catalyzed arylation and alkylation reactions. The compound interacts with enzymes and proteins involved in these catalytic processes, facilitating the formation of carbon-carbon bonds. Cyclobutylboronic acid is known to form stable complexes with enzymes such as palladium complexes, which are crucial for the catalytic activity in Suzuki-Miyaura cross-coupling reactions .

Cellular Effects

Cyclobutylboronic acid influences various cellular processes, particularly in the context of organic synthesis and biochemical reactions. It can affect cell signaling pathways by interacting with enzymes and proteins involved in catalytic processes. The compound’s ability to form stable complexes with palladium complexes can impact gene expression and cellular metabolism, leading to changes in cell function. Cyclobutylboronic acid’s role in facilitating carbon-carbon bond formation can also influence cellular processes related to metabolism and energy production .

Molecular Mechanism

The molecular mechanism of cyclobutylboronic acid involves its interaction with palladium complexes in catalytic reactions. The compound forms stable complexes with palladium, which then participate in the Suzuki-Miyaura cross-coupling reactions. This interaction facilitates the formation of carbon-carbon bonds, a crucial step in organic synthesis. Cyclobutylboronic acid’s ability to form these complexes is due to its boronic acid group, which can coordinate with palladium and other transition metals, enhancing the catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclobutylboronic acid can change over time due to its stability and reactivity. The compound is stable under standard storage conditions, but its reactivity can decrease over time if exposed to moisture or air. Long-term studies have shown that cyclobutylboronic acid maintains its catalytic activity for extended periods, making it a reliable reagent for biochemical applications. Degradation products may form over time, potentially affecting its efficacy in catalytic reactions .

Dosage Effects in Animal Models

In animal models, the effects of cyclobutylboronic acid can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, cyclobutylboronic acid can cause adverse effects, including toxicity and disruption of cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Cyclobutylboronic acid is involved in metabolic pathways related to organic synthesis and catalytic reactions. The compound interacts with enzymes and cofactors involved in these pathways, facilitating the formation of carbon-carbon bonds. Cyclobutylboronic acid’s role in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s interaction with palladium complexes is particularly important in these pathways, as it enhances the catalytic activity and efficiency of the reactions .

Transport and Distribution

Within cells and tissues, cyclobutylboronic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s boronic acid group allows it to form stable complexes with these proteins, facilitating its transport to specific cellular compartments. Cyclobutylboronic acid’s distribution within cells can affect its localization and accumulation, influencing its activity and function in biochemical reactions .

Subcellular Localization

Cyclobutylboronic acid’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its catalytic activity. Cyclobutylboronic acid’s ability to form stable complexes with palladium complexes allows it to localize to areas where these reactions occur, enhancing its efficacy in biochemical applications .

Propriétés

IUPAC Name |

cyclobutylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUALDDWOKMYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584591 | |

| Record name | Cyclobutylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849052-26-2 | |

| Record name | Cyclobutylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)